![molecular formula C9H14O B13450318 5,5-Dimethylbicyclo[2.1.1]hexane-1-carbaldehyde](/img/structure/B13450318.png)
5,5-Dimethylbicyclo[2.1.1]hexane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethylbicyclo[211]hexane-1-carbaldehyde is a bicyclic organic compound with the molecular formula C₉H₁₄O It is characterized by a unique structure where a bicyclo[211]hexane ring system is substituted with two methyl groups at the 5-position and an aldehyde group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethylbicyclo[2.1.1]hexane-1-carbaldehyde typically involves the following steps:
Formation of the Bicyclic Ring System: The bicyclo[2.1.1]hexane ring system can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of Methyl Groups: The methyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a strong base.
Formylation: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, where a formylating reagent like DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride) is used.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and catalytic processes may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: The aldehyde group in 5,5-Dimethylbicyclo[2.1.1]hexane-1-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as NaBH₄ and LiAlH₄ are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: 5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid.
Reduction: 5,5-Dimethylbicyclo[2.1.1]hexane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5,5-Dimethylbicyclo[2.1.1]hexane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5,5-Dimethylbicyclo[2.1.1]hexane-1-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or substitution. The bicyclic structure provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.
類似化合物との比較
Similar Compounds
5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5,5-Dimethyl-1-vinylbicyclo[2.1.1]hexane: Similar bicyclic structure with a vinyl group instead of an aldehyde.
Uniqueness
5,5-Dimethylbicyclo[2.1.1]hexane-1-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for further functionalization. The combination of the bicyclic structure and the aldehyde group makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C9H14O |
|---|---|
分子量 |
138.21 g/mol |
IUPAC名 |
5,5-dimethylbicyclo[2.1.1]hexane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O/c1-8(2)7-3-4-9(8,5-7)6-10/h6-7H,3-5H2,1-2H3 |
InChIキー |
XKUCBTFMTYLIAM-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC1(C2)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



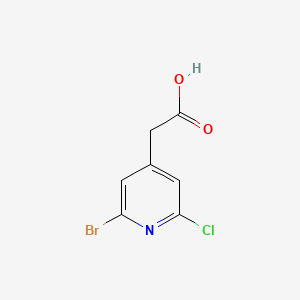
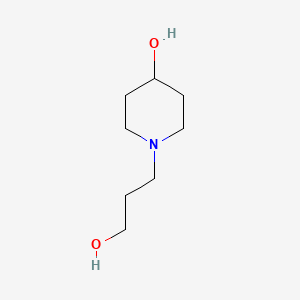
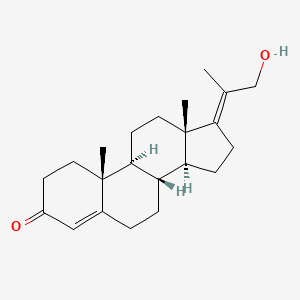
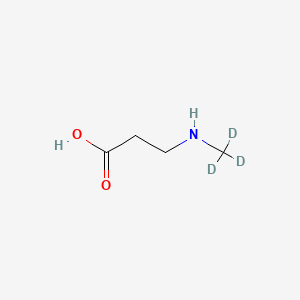
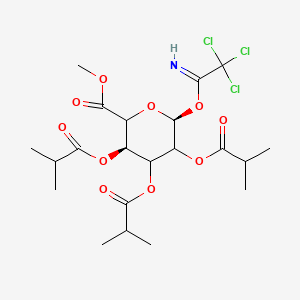
![5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione](/img/structure/B13450303.png)
![4-[(2Z)-2-[(2E)-2-[2-(3-azidopropylamino)-3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B13450312.png)
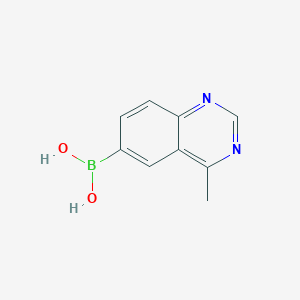
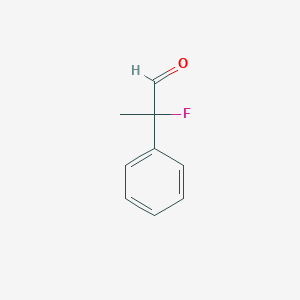

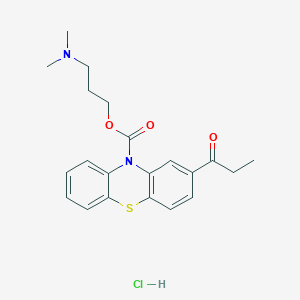
![(S)-alpha-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]benzeneacetic Acid](/img/structure/B13450347.png)

